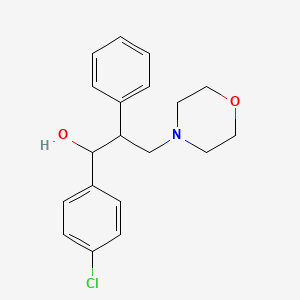
1-(4-Chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol is a stilbenoid.
Applications De Recherche Scientifique
Physicochemical Properties
- Structural and Physicochemical Analysis : The compound's structure has been confirmed through various spectroscopic methods. It is noted for its low solubility in neutral aqueous mediums and higher solubility in acidic conditions and DMF. The partition coefficients and pKa value have been thoroughly studied (Heinecke & Thiel, 2001).
Synthesis and Biological Properties
Synthesis Techniques : Techniques for synthesizing derivatives of this compound have been developed, leading to substances with significant anticonvulsive activities. These compounds have been shown to lack antibacterial activity (Papoyan et al., 2011).
Asymmetric Synthesis for Antidepressants : The compound has been used as a chiral intermediate in the synthesis of antidepressant drugs. Utilizing microbial reductases expressed in E. coli, high enantioselectivity has been achieved in its synthesis (Choi et al., 2010).
Spectroscopic and Quantum Chemical Analysis
- Quantum Chemical and Molecular Docking Studies : Detailed quantum chemical methods and vibrational spectral techniques have been employed to analyze its structure. The compound exhibits antimicrobial properties, and molecular docking studies have been used to explore its biological activity (Viji et al., 2020).
Reaction Kinetics and Mechanisms
- Kinetic Studies : Investigations into the kinetics and mechanisms of reactions involving derivatives of this compound have provided insights into the behavior of various alicyclic amines in reaction processes (Castro et al., 2001).
Molecular and Crystal Structures
- Crystal Structure Analysis : The crystal structure of related compounds has been studied, providing valuable information about the molecular arrangement and interactions within the crystal lattice (Kang et al., 2015).
Propriétés
Nom du produit |
1-(4-Chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-ol |
InChI |
InChI=1S/C19H22ClNO2/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21/h1-9,18-19,22H,10-14H2 |
Clé InChI |
FUDJAHCMDYNXAS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)
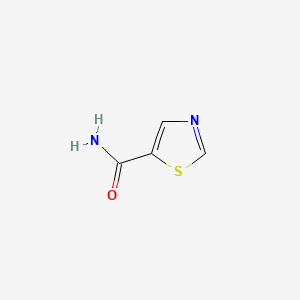
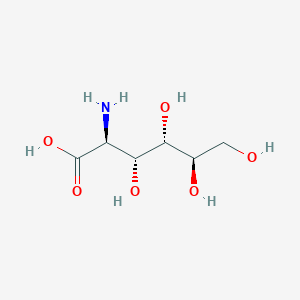
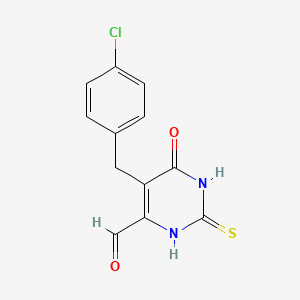
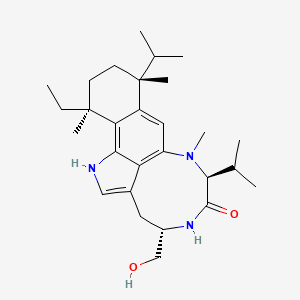
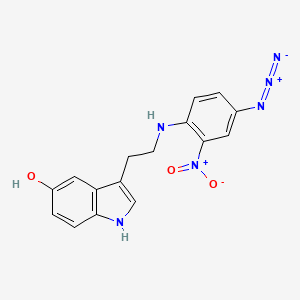
![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)
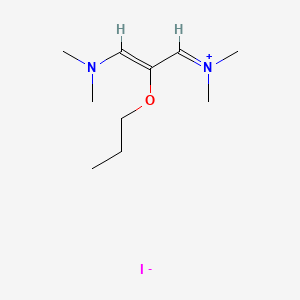
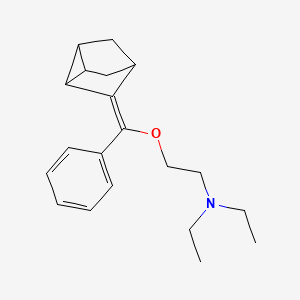
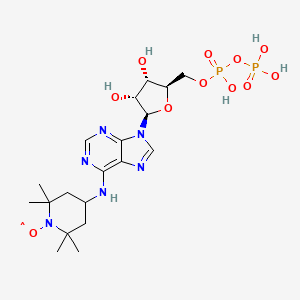
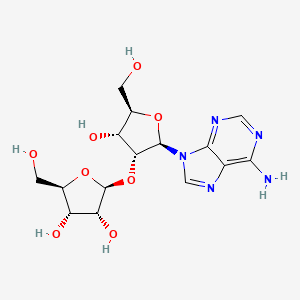
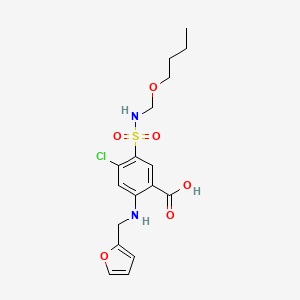
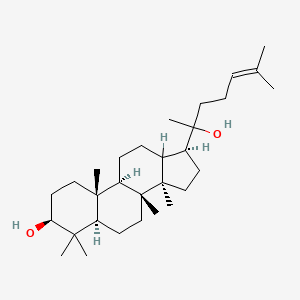
![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)